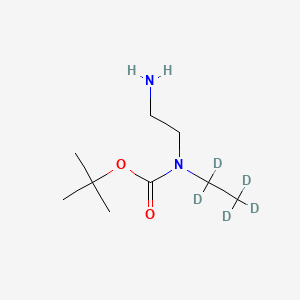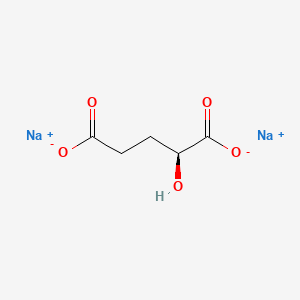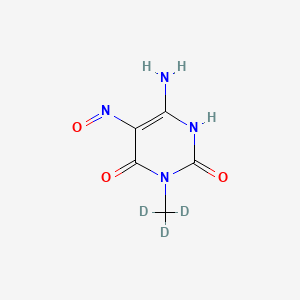![molecular formula C15H18N2O2 B587340 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 CAS No. 1794786-87-0](/img/structure/B587340.png)
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in organic synthesis and various scientific research applications. The presence of deuterium makes it particularly useful in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics.
Métodos De Preparación
The synthesis of 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 involves several steps The starting material is typically a pyridine derivative, which undergoes a series of reactions to introduce the benzyloxy group and the methylamino groupThe reaction conditions often include the use of solvents like dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol. Industrial production methods focus on optimizing these reactions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: The compound is used as an environmental pollutant standard for detecting pollutants in air, water, soil, sediment, and food.
Mecanismo De Acción
The mechanism of action of 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow researchers to trace its metabolic pathways and understand its effects on various biological systems. The compound’s interaction with enzymes and receptors can provide insights into its role in metabolic processes and its potential therapeutic applications.
Comparación Con Compuestos Similares
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 is unique due to the presence of deuterium atoms, which distinguishes it from similar compounds. Some similar compounds include:
- 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol
- 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d3
- 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d2 These compounds differ in the number of deuterium atoms and their specific applications in research.
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(9-10-18)15-8-7-14(11-16-15)19-12-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3/i9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSMMBXTFFSQZ-YQUBHJMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










